Bromomethylenebis(phosphonic acid)

Beschreibung

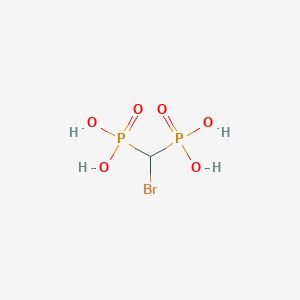

Structure

3D Structure

Eigenschaften

IUPAC Name |

[bromo(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWYLXFNPONGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147443 | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-21-1 | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bromomethylenebis(phosphonic acid) CAS number 10596-21-1

An In-Depth Technical Guide to Bromomethylenebis(phosphonic acid)

Foreword

This document provides a comprehensive technical overview of Bromomethylenebis(phosphonic acid), a molecule of significant interest in medicinal chemistry and materials science. As a bisphosphonate analog, its biological activity, particularly in the context of bone metabolism, positions it as a valuable compound for research and development. This guide moves beyond a simple recitation of facts, offering a synthesized narrative that explains the causality behind its chemical properties, biological function, and the methodologies used for its study. We will delve into its synthesis, analytical characterization, mechanism of action, and therapeutic potential, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

Bromomethylenebis(phosphonic acid), also known as bromomethylenediphosphonic acid, is an organophosphorus compound characterized by a central carbon atom bonded to a bromine atom and two phosphonic acid groups[1]. This unique structure confers properties that make it a potent biological agent and a versatile chemical building block.

The phosphonic acid moieties are strong metal chelators and are structurally analogous to the pyrophosphate group, a key feature for its biological activity[1][2]. The presence of the bromomethyl group introduces a reactive site suitable for further chemical modification[1].

Table 1: Physicochemical Properties of Bromomethylenebis(phosphonic acid)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10596-21-1 | [1][3][4][5] |

| Molecular Formula | CH₅BrO₆P₂ | [1][3][5] |

| Molecular Weight | 254.90 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid or off-white solid | [1] |

| Synonyms | P,P'-(Bromomethylene)bisphosphonic Acid, Bromomethanediphosphonic Acid | [1][4] |

| Topological Polar Surface Area | 115 Ų | [3] |

| Hydrogen Bond Donors | 4 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Storage Conditions | Hygroscopic, store at -20°C under inert atmosphere |[3] |

Synthesis and Analytical Characterization

The synthesis of phosphonic acids is a well-established field, with several robust methods available. For bisphosphonates like Bromomethylenebis(phosphonic acid), a common strategy involves the Michaelis-Arbuzov reaction followed by hydrolysis.

General Synthesis Strategy

The synthesis typically begins with a reaction between a trialkyl phosphite and a suitable brominated precursor. The resulting phosphonate ester is then dealkylated to yield the final phosphonic acid. The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr) followed by methanolysis, is a highly effective and common method for this final hydrolysis step due to its mild conditions and high yield[2][6].

The causality for this two-step approach is rooted in control and purity. The phosphonate ester intermediate is generally less polar and easier to purify via standard chromatographic techniques than the final, highly polar phosphonic acid. The subsequent hydrolysis under mild conditions preserves other sensitive functional groups and ensures a clean conversion to the desired product.

Caption: General workflow for synthesis and purification.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the final compound is a critical, self-validating step in any synthesis. An orthogonal approach using multiple analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation.

-

¹H NMR: Confirms the presence of the proton on the central carbon.

-

³¹P NMR: Provides a characteristic chemical shift for the phosphonic acid groups, confirming their presence and chemical environment. This is a key technique for any organophosphorus compound[7].

-

¹³C NMR: Confirms the carbon skeleton[7].

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition, providing strong evidence of the correct product formation[7].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing purity. Due to the polar nature of the phosphonic acid groups, specialized methods are often required.

-

Reversed-Phase Ion-Pairing (RP-IP): An ion-pairing reagent is added to the mobile phase to increase the retention of the highly polar analyte on a non-polar (e.g., C18) stationary phase[8]. This allows for effective separation and quantification of impurities.

-

Table 2: Comparison of Key Analytical Techniques

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| ³¹P NMR | Structural confirmation of phosphorus environment | Highly specific for phosphonic acids, provides clear signal | Does not provide information on overall molecule structure |

| HRMS | Molecular weight and elemental composition confirmation | High accuracy and sensitivity | Provides limited structural information, can be destructive |

| RP-IP HPLC | Purity assessment and quantification | Robust, high resolution for polar compounds | Requires method development, ion-pairing reagent can complicate MS detection |

Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary therapeutic relevance of Bromomethylenebis(phosphonic acid) and other bisphosphonates stems from their potent inhibition of bone resorption[9]. This biological effect is achieved by targeting a key enzyme in the mevalonate pathway: Farnesyl Pyrophosphate Synthase (FPPS) [10].

The Mevalonate Pathway and FPPS

The mevalonate pathway is a critical metabolic route responsible for producing isoprenoids, which are vital for numerous cellular processes, including the post-translational modification of small GTPase signaling proteins (e.g., Ras, Rho, Rac)[10]. FPPS catalyzes the sequential head-to-tail condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP)[10].

Inhibition of FPPS by Bisphosphonates

Bisphosphonates, including Bromomethylenebis(phosphonic acid), are non-hydrolyzable analogs of pyrophosphate. They bind to the GPP binding site of FPPS[10]. This binding is stabilized by the coordination of the phosphonate groups with magnesium ions within the enzyme's active site, mimicking the natural substrate[10].

The inhibition of FPPS disrupts the synthesis of FPP and geranylgeranyl pyrophosphate (GGPP). This disruption has profound consequences for osteoclasts, the cells responsible for bone resorption:

-

Impaired Protein Prenylation: Without FPP and GGPP, small GTPases cannot be prenylated.

-

Disrupted Osteoclast Function: Prenylation is essential for the proper subcellular localization and function of these GTPases, which control the cytoskeletal arrangement, cell movement, and survival of osteoclasts[10].

-

Induction of Apoptosis: The loss of function of these key signaling proteins ultimately leads to osteoclast apoptosis, thereby reducing bone resorption[10].

Caption: Inhibition of FPPS in the mevalonate pathway by bisphosphonates.

Applications and Therapeutic Potential

The ability of Bromomethylenebis(phosphonic acid) to inhibit osteoclast function makes it a compound of interest for diseases characterized by excessive bone loss.

-

Osteoporosis and Bone Disorders: As a bisphosphonate, its primary therapeutic potential lies in the treatment of osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy[9][11]. By inhibiting bone resorption, it helps to preserve bone mass and reduce fracture risk.

-

Cancer Research: The mevalonate pathway is often upregulated in cancer cells, making FPPS an attractive target for anticancer therapies[12]. Inhibition of FPPS can deprive cancer cells of essential isoprenoids, hindering their growth and survival[12].

-

Chemical Probe and Building Block: The defined mechanism of action makes this compound a useful chemical probe for studying the mevalonate pathway. The presence of a reactive bromine atom also allows it to be used as a starting material for the synthesis of more complex, second-generation bisphosphonate inhibitors or other targeted therapeutic agents[1][4].

Experimental Protocol: FPPS Inhibition Assay

To quantitatively assess the inhibitory potency of Bromomethylenebis(phosphonic acid) against FPPS, a continuous, enzyme-coupled spectrophotometric assay can be employed. This protocol is a self-validating system as it includes controls to ensure the observed signal is directly proportional to FPPS activity.

Objective: To determine the IC₅₀ value of Bromomethylenebis(phosphonic acid) for human Farnesyl Pyrophosphate Synthase (FPPS).

Principle: The release of inorganic pyrophosphate (PPi) during the FPPS-catalyzed reaction is coupled to the purine nucleoside phosphorylase (PNP)-catalyzed conversion of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. This conversion results in a spectrophotometric shift in absorbance at 360 nm.

Materials:

-

Recombinant human FPPS enzyme

-

Geranyl pyrophosphate (GPP)

-

Isopentenyl pyrophosphate (IPP)

-

Bromomethylenebis(phosphonic acid) (inhibitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Enzyme Coupling Mix: Inorganic pyrophosphatase, Purine nucleoside phosphorylase (PNP), MESG substrate

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of Bromomethylenebis(phosphonic acid) in Assay Buffer, ranging from 1 nM to 100 µM.

-

Reaction Setup: In a 96-well UV-transparent plate, add the following to each well:

-

50 µL Assay Buffer

-

10 µL of inhibitor dilution (or buffer for control)

-

20 µL of Enzyme Coupling Mix

-

10 µL of FPPS enzyme (e.g., final concentration of 10 nM)

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of a pre-mixed substrate solution containing GPP and IPP (e.g., final concentrations of 5 µM each).

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 360 nm every 30 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Safety and Handling

Bromomethylenebis(phosphonic acid) should be handled with care in a laboratory setting.

-

Hazards: As a reactive organobromine compound and an acid, it may be corrosive and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory[1].

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably at low temperatures (-20°C) to maintain stability[3].

Conclusion

Bromomethylenebis(phosphonic acid) (CAS 10596-21-1) is more than a catalog chemical; it is a potent inhibitor of Farnesyl Pyrophosphate Synthase with significant therapeutic potential, particularly in the treatment of bone resorption disorders. Its mechanism is well-elucidated, providing a solid foundation for its use in drug discovery and as a tool for biochemical research. Understanding its synthesis, analytical profile, and biological activity allows researchers to confidently employ this molecule in their investigations, paving the way for the development of new therapies targeting the mevalonate pathway.

References

-

CAS No : 10596-21-1 | Product Name : Bromomethylenediphosphonic Acid. Pharmaffiliates. [Link]

-

Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721. PubChem, National Institutes of Health. [Link]

-

(Bromomethyl)phosphonic acid | CH4BrO3P | CID 12521975. PubChem, National Institutes of Health. [Link]

-

Bromomethylenediphosphonic Acid - CAS - 10596-21-1. Axios Research. [Link]

-

Synthesis of (2-Bromoethyl)phosphonic acid compound with benzeneamine (1:1). Mol-Instincts. [Link]

-

Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. PubMed, National Institutes of Health. [Link]

-

Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

-

Phosphonic acid: preparation and applications. PubMed Central, National Institutes of Health. [Link]

-

The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. PubMed Central, National Institutes of Health. [Link]

-

Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product. PubMed Central, National Institutes of Health. [Link]

-

Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry. [Link]

-

Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase. PubMed, National Institutes of Health. [Link]

-

Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase. PubMed Central, National Institutes of Health. [Link]

-

A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. IRIS. [Link]

-

Unpacking phosphonic acid. Primoris. [Link]

-

Examples of potential pharmaceutical agents containing a phosphonic acid residue. ResearchGate. [Link]

-

Bromomethylenediphosphonate | CHBrO6P2-4 | CID 18949744. PubChem, National Institutes of Health. [Link]

-

Phosphinic acids: current status and potential for drug discovery. PubMed, National Institutes of Health. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. PubMed Central, National Institutes of Health. [Link]

-

Extraction of Phosphonic Acids from Urine Samples and Analysis by Gas Chromatography with Detection by Mass Spectrometryand Flam. OSTI.GOV. [Link]

-

Inhibition of bone resorption by bisphosphonates: interactions between bisphosphonates, osteoclasts, and bone. PubMed, National Institutes of Health. [Link]

-

Assessment of Benzylation Strategies for the Analysis of Nerve-Agent Derived Phosphonic Acids in Sandy Loam Soil by EI-GC-MS. OSTI.GOV. [Link]

-

Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

Inhibition of bone resorption by inorganic phosphate is mediated by both reduced osteoclast formation and decreased activity of mature osteoclasts. PubMed, National Institutes of Health. [Link]

-

The Role Of BMPs in the Regulation of Osteoclasts Resorption and Bone Remodeling: From Experimental Models to Clinical Applications. PubMed Central, National Institutes of Health. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

1H NMR of phosphonic acid. Chemistry Stack Exchange. [Link]

-

Kinetics and mechanism of beta-lactamase inhibition by phosphonamidates: the quest for a proton. PubMed, National Institutes of Health. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. PubMed Central, National Institutes of Health. [Link]

-

The Role Of BMPs in the Regulation of Osteoclasts Resorption and Bone Remodeling: From Experimental Models to Clinical Applications. PubMed, National Institutes of Health. [Link]

-

Assessment of the therapeutic potential of a novel phosphoramidate acyclic nucleoside on induced hepatocellular carcinoma in rat model. PubMed, National Institutes of Health. [Link]

-

Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze. MDPI. [Link]

Sources

- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Bromomethylenediphosphonic Acid - CAS - 10596-21-1 | Axios Research [axios-research.com]

- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibition of bone resorption by bisphosphonates: interactions between bisphosphonates, osteoclasts, and bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Synthesis of (Bromomethanediyl)bis(phosphonic acid)

Introduction: The Significance of (Bromomethanediyl)bis(phosphonic acid) in Medicinal Chemistry

(Bromomethanediyl)bis(phosphonic acid) is a geminal bisphosphonate, a class of compounds characterized by a P-C-P backbone. These molecules are synthetic analogs of pyrophosphate and exhibit a strong affinity for bone mineral, making them crucial in the development of therapeutics for bone-related disorders.[1] Their resistance to enzymatic hydrolysis, in contrast to the P-O-P bond in pyrophosphates, ensures their stability and prolonged action in biological systems.[1] The bromine atom on the central methylene carbon of (bromomethanediyl)bis(phosphonic acid) offers a unique functional handle for further chemical modification, enhancing its potential as a versatile building block in the design of novel drug candidates and targeted drug delivery systems. This guide provides a comprehensive overview of the structure and synthesis of this important molecule, aimed at researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The structure of (bromomethanediyl)bis(phosphonic acid) features a central carbon atom bonded to a bromine atom, a hydrogen atom, and two phosphonic acid groups (-PO(OH)₂). The tetrahedral geometry around the central carbon atom and the phosphorus atoms dictates the three-dimensional conformation of the molecule.

Key Structural Features:

-

P-C-P Backbone: The geminal bisphosphonate core is responsible for the compound's high affinity for calcium ions present in hydroxyapatite, the primary mineral component of bone.[1]

-

Phosphonic Acid Groups: These acidic moieties are critical for bone targeting and can engage in strong hydrogen bonding interactions.

-

Bromo Substituent: The presence of the bromine atom introduces a site for further functionalization, allowing for the attachment of imaging agents, therapeutic payloads, or other moieties to tailor the molecule's properties.

Spectroscopic Characterization:

Spectroscopic techniques are essential for the identification and characterization of (bromomethanediyl)bis(phosphonic acid) and its synthetic precursors.

| Spectroscopic Data | Tetraethyl (bromomethanediyl)bis(phosphonate) (Ester Precursor) | (Bromomethanediyl)bis(phosphonic acid) |

| ¹H NMR | The spectrum is expected to show a triplet for the methine proton (CHBr) due to coupling with the two phosphorus atoms. Signals for the ethyl groups (CH₃ and OCH₂) will also be present. | The methine proton signal will be a triplet, shifted compared to the ester. The acidic protons of the phosphonic acid groups will appear as a broad singlet. |

| ¹³C NMR | The central carbon (CHBr) will appear as a triplet due to one-bond coupling with the two phosphorus atoms. Signals for the ethyl carbons will also be observed. | The central carbon signal will be a triplet, with a chemical shift different from the ester. |

| ³¹P NMR | A single resonance is expected, as the two phosphorus atoms are chemically equivalent. | A single resonance, shifted significantly from the ester precursor, will be observed. The chemical shift is sensitive to pH.[4][5] |

| IR Spectroscopy | Characteristic bands for P=O, P-O-C, and C-Br stretching vibrations would be prominent.[6][7] | Broad O-H stretching bands from the phosphonic acid groups will be observed, in addition to P=O and P-O-H vibrations. The C-Br stretch will also be present.[8] |

Synthesis of (Bromomethanediyl)bis(phosphonic acid): A Two-Step Approach

The synthesis of (bromomethanediyl)bis(phosphonic acid) is typically achieved through a two-step process:

-

Formation of the Tetraalkyl Ester Precursor: The core P-C-P structure is constructed via a Michaelis-Arbuzov reaction to form a tetraalkyl (bromomethanediyl)bis(phosphonate).

-

Hydrolysis to the Final Acid: The ester groups are subsequently hydrolyzed to yield the desired bisphosphonic acid.

Step 1: Synthesis of Tetraethyl (bromomethanediyl)bis(phosphonate) via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a powerful and widely used method for forming carbon-phosphorus bonds.[9][10] In this synthesis, a trialkyl phosphite, typically triethyl phosphite, acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.

The synthesis of the tetraethyl ester precursor can be approached using a one-carbon electrophile such as bromoform (CHBr₃) or dibromomethane (CH₂Br₂). The reaction with dibromomethane is more commonly documented for the synthesis of methylene bisphosphonates.[11] The reaction with bromoform would be a variation of this, where one of the bromine atoms on the starting material remains in the final product.

Causality Behind Experimental Choices:

-

Choice of Reactants: Triethyl phosphite is a common and relatively inexpensive nucleophilic phosphorus source. Bromoform serves as the one-carbon electrophilic building block that also incorporates the desired bromine atom into the final structure.

-

Reaction Conditions: The Michaelis-Arbuzov reaction typically requires elevated temperatures to drive the reaction to completion.[12] Running the reaction neat (without a solvent) is often possible and simplifies purification.[13]

-

Stoichiometry: A molar excess of triethyl phosphite may be used to ensure complete reaction of the bromoform. However, careful control of stoichiometry is necessary to minimize side reactions.

Experimental Protocol: Synthesis of Tetraethyl (bromomethanediyl)bis(phosphonate)

This protocol is a representative procedure and may require optimization.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Charging Reactants: Bromoform (1 equivalent) is added to the flask. Triethyl phosphite (2.2 equivalents) is placed in the dropping funnel.

-

Reaction: The bromoform is heated to 140-150 °C with stirring. The triethyl phosphite is added dropwise over a period of 1-2 hours. The reaction mixture is then maintained at this temperature for an additional 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Work-up and Purification: The reaction mixture is allowed to cool to room temperature. The volatile byproduct, ethyl bromide, and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield tetraethyl (bromomethanediyl)bis(phosphonate) as a colorless to pale yellow oil.

Step 2: Hydrolysis of Tetraethyl (bromomethanediyl)bis(phosphonate)

The final step in the synthesis is the hydrolysis of the four ethyl ester groups to the corresponding phosphonic acid moieties. This is typically achieved by acid-catalyzed hydrolysis.

Causality Behind Experimental Choices:

-

Choice of Reagent: Concentrated hydrochloric acid is a common and effective reagent for the hydrolysis of phosphonate esters. An alternative, milder method involves the use of bromotrimethylsilane (TMSBr) followed by quenching with an alcohol or water.[4]

-

Reaction Conditions: The hydrolysis with hydrochloric acid typically requires refluxing for several hours to ensure complete cleavage of all four ester bonds.

Experimental Protocol: Hydrolysis to (Bromomethanediyl)bis(phosphonic acid)

This protocol is a representative procedure and may require optimization.

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: Tetraethyl (bromomethanediyl)bis(phosphonate) (1 equivalent) and concentrated hydrochloric acid (an excess, e.g., 10-20 equivalents) are added to the flask.

-

Heating: The mixture is heated to reflux and maintained at this temperature for 8-12 hours.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature. The excess hydrochloric acid and water are removed under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield (bromomethanediyl)bis(phosphonic acid) as a white solid.

Conclusion and Future Perspectives

The synthesis of (bromomethanediyl)bis(phosphonic acid) via the Michaelis-Arbuzov reaction followed by acid hydrolysis provides a reliable route to this valuable building block for drug discovery. The presence of the bromine atom opens up avenues for the development of a diverse range of functionalized bisphosphonates with tailored properties for bone targeting, imaging, and therapeutic applications. Future research may focus on developing more efficient and environmentally benign synthetic methods, as well as exploring the utility of this compound in the creation of novel theranostic agents for bone diseases.

References

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. The Royal Society of Chemistry.

- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC.

- Chem-Station. (2014). Michaelis-Arbuzov Reaction.

- ResearchGate. (2018). The development of bisphosphonates for therapeutic uses, and bisphosphonate structure-activity consideration.

- Organic Syntheses. (n.d.).

-

The Royal Society of Chemistry. (2018). Facile Surface Functionalization of Upconversion Nanoparticles with Phosphoryl Pillar[4]arenes for Controlled Cargo Release and Cell Imaging. The Royal Society of Chemistry.

- Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal.

- The Royal Society of Chemistry. (n.d.).

- PubMed Central. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products.

- PubMed. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution.

- OSTI.GOV. (1963). INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS (Technical Report).

- Journal of the Chemical Society, Dalton Transactions. (n.d.). A structural study of bisphosphonate metal complexes. Alkaline earth metal complexes of (dichloromethylene)bisphosphonic acid P,P′-diethyl ester. Royal Society of Chemistry.

- PubMed Central. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates.

- PubMed Central. (n.d.). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use.

- PubMed. (2022). Biomedical Applications of Bisphosphonate Chelating Agents by Metal Cations as Drug Design for Prevention and Treatment of Osteoporosis using QM.

- Chemistry Stack Exchange. (2024). 1H NMR of phosphonic acid. Stack Exchange.

- PubMed Central. (n.d.). Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases.

- ResearchGate. (2025). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces.

- ResearchGate. (n.d.). Figure S8. 1 H (A) and 31 P (B) NMR spectra of phosphonic....

- Tetrahedron Letters. (2021). Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance. Elsevier.

- ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.

- ResearchGate. (n.d.). Infrared and Raman Spectroscopy of Phosphonic Heterocycles.

- Google Patents. (n.d.). Process for the synthesis of diethyl ethylphosphonate.

- NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. National Institute of Standards and Technology.

- ResearchGate. (2025). An Expedient Synthesis of Diethyl Diazomethylphosphonate.

Sources

- 1. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A structural study of bisphosphonate metal complexes. Alkaline earth metal complexes of (dichloromethylene)bisphosphonic acid P,P′-diethyl ester - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS (Technical Report) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to P,P'-(Bromomethylene)bisphosphonic Acid: Synthesis, Characterization, and Therapeutic Potential

Foreword

This technical guide provides a comprehensive overview of P,P'-(Bromomethylene)bisphosphonic acid, a member of the influential bisphosphonate class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical properties, analytical characterization, and the established biological mechanism of action of this compound class. While P,P'-(Bromomethylene)bisphosphonic acid is not as extensively documented as other clinically approved bisphosphonates, this guide consolidates the available information and provides a robust framework for its scientific exploration by presenting an adapted, exemplary synthesis and characterization workflow based on closely related, well-documented analogues.

Introduction to Bisphosphonates: A Cornerstone of Bone-Targeted Therapies

Bisphosphonates are a class of drugs renowned for their efficacy in preventing bone density loss.[1] They are the most commonly prescribed medications for treating osteoporosis and related bone disorders.[1] Structurally, bisphosphonates are stable analogues of inorganic pyrophosphate, characterized by a central carbon atom bonded to two phosphonate (PO(OH)₂) groups, often referred to as a P-C-P backbone.[2] This structural feature confers a high affinity for calcium ions, enabling these molecules to specifically target bone tissue.[1][3]

The therapeutic applications of bisphosphonates are extensive and include the treatment of osteoporosis, Paget's disease of bone, bone metastases, and hypercalcemia of malignancy.[1][4][5] Their primary mechanism of action involves the inhibition of osteoclasts, the cells responsible for bone resorption. By inducing osteoclast apoptosis (programmed cell death), bisphosphonates slow down the rate of bone loss.[1]

Bisphosphonates are broadly categorized into two classes: non-nitrogenous and nitrogen-containing bisphosphonates, each with a distinct molecular mechanism of action.[1][6] P,P'-(Bromomethylene)bisphosphonic acid, lacking a nitrogen atom in its side chain, falls into the non-nitrogenous category.

Chemical and Physical Properties of P,P'-(Bromomethylene)bisphosphonic Acid

P,P'-(Bromomethylene)bisphosphonic acid is an organophosphorus compound with a unique structure that includes a bromine atom and two phosphonic acid functional groups.[1] This combination of functionalities suggests a high degree of reactivity and potential for further chemical modification.

| Property | Value | Source |

| Chemical Formula | CH₅BrO₆P₂ | PubChem[6] |

| IUPAC Name | [bromo(phosphono)methyl]phosphonic acid | PubChem[6] |

| Molecular Weight | 254.898 g/mol | CymitQuimica[1] |

| CAS Number | 10596-21-1 | CymitQuimica[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |

| Synonyms | Bromomethylenebis(phosphonic acid), Bromomethylenediphosphonic acid, (Bromomethanediyl)Bis(Phosphonic Acid) | CymitQuimica[1], PubChem[6] |

The presence of the bromomethyl group makes the compound susceptible to nucleophilic substitution reactions, while the phosphonic acid moieties enable the formation of stable complexes with metal ions, a property that could be exploited in areas such as chelation therapy or water treatment.[1]

Chemical Structure

Caption: General synthesis scheme for P,P'-(Bromomethylene)bisphosphonic acid.

Materials and Equipment

-

Bromoacetic acid (CH₂BrCOOH)

-

Phosphorous acid (H₃PO₃)

-

Phosphorus trichloride (PCl₃)

-

Deionized water

-

Ethanol

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle with a stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Exemplary Step-by-Step Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine bromoacetic acid and phosphorous acid.

-

Heating and Reagent Addition: Gently heat the mixture with stirring. Slowly add phosphorus trichloride dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction Progression: After the addition of phosphorus trichloride is complete, continue to heat the reaction mixture under reflux for several hours to ensure the completion of the phosphonylation reaction.

-

Hydrolysis: Cool the reaction mixture in an ice bath. Carefully and slowly add deionized water to quench the reaction and hydrolyze the phosphorus intermediates. This step is also highly exothermic.

-

Product Formation: Heat the mixture to reflux for several hours to complete the hydrolysis and formation of the bisphosphonic acid.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product. The crude product can be collected by vacuum filtration.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain P,P'-(Bromomethylene)bisphosphonic acid as a crystalline solid.

Analytical Characterization

The successful synthesis of P,P'-(Bromomethylene)bisphosphonic acid must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For bisphosphonates, ¹H, ¹³C, and ³¹P NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the proton attached to the central carbon of the P-C-P backbone. This signal would likely appear as a triplet due to coupling with the two equivalent phosphorus atoms.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the formation of the P-C-P bond. The central carbon atom is expected to exhibit a triplet signal due to one-bond coupling with the two phosphorus atoms. [3]* ³¹P NMR: The phosphorus NMR spectrum is a key diagnostic tool for phosphonates. A single signal is expected for the two equivalent phosphorus atoms in the molecule. [3][7]

Exemplary NMR Data for a Related Compound

The following table presents the NMR data for 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, which can serve as a reference for the expected spectral features of P,P'-(Bromomethylene)bisphosphonic acid. [3]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | 3.65 | t | ³JHH = 6.8 |

| 2.01-1.92 | m | ||

| ¹³C | 74.9 | t | ¹JCP = 136.7 |

| 23.2 | t | ²JCP = 6.3 |

| ³¹P | 19.0 | s | |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing bisphosphonates. For P,P'-(Bromomethylene)bisphosphonic acid (C₁H₅BrO₆P₂), the expected exact mass is approximately 253.87447 Da. [6]

Mechanism of Action and Biological Activity

As a non-nitrogenous bisphosphonate, the primary mechanism of action of P,P'-(Bromomethylene)bisphosphonic acid is anticipated to involve its metabolic conversion into a non-hydrolyzable ATP analogue. This cytotoxic metabolite then interferes with essential ATP-dependent cellular processes within osteoclasts, ultimately leading to their apoptosis.

Signaling Pathway

Sources

- 1. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a bisphosphonate that inhibits isopentenyl diphosphate isomerase and farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Solubility of Bromomethylenebis(phosphonic acid) in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomethylenebis(phosphonic acid) is a molecule of significant interest in medicinal chemistry and materials science, primarily due to its structural analogy to pyrophosphate and its potent chelating properties. Its efficacy in various applications is intrinsically linked to its solubility, which dictates formulation strategies, reaction conditions, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of bromomethylenebis(phosphonic acid) in organic solvents. In the absence of extensive published quantitative data, this document focuses on the underlying chemical principles governing its solubility, a detailed experimental protocol for its determination, and the analytical methods required for accurate quantification. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to conduct their own solubility assessments and to rationally select solvent systems for their specific applications.

Introduction: The Critical Role of Solubility

Bromomethylenebis(phosphonic acid) (BrCH(PO₃H₂)₂) belongs to the bisphosphonate class of compounds. These molecules are characterized by a P-C-P backbone, which imparts significant chemical stability compared to the P-O-P bond in pyrophosphates. The two phosphonic acid groups are strong Lewis acids, capable of forming multiple hydrogen bonds and acting as excellent metal ion chelators. These properties are harnessed in drug development for bone-targeting therapies and in materials science for creating functionalized surfaces and coordination polymers.

Understanding the solubility of this compound in organic solvents is paramount for:

-

Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization processes.

-

Pharmaceutical Formulation: Developing delivery systems, particularly for non-aqueous formulations, and predicting dissolution behavior.

-

Analytical Chemistry: Preparing standards and samples for various analytical techniques.

-

Materials Science: Controlling deposition and film formation on surfaces.

This guide will address the theoretical considerations for predicting solubility, provide a robust experimental framework for its measurement, and discuss the expected trends based on solvent properties.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for prediction.

Molecular Structure and Polarity

Bromomethylenebis(phosphonic acid) is an exceptionally polar molecule. Its key structural features influencing solubility are:

-

Two Phosphonic Acid Groups (-PO₃H₂): These groups are the primary drivers of the molecule's properties. Each group has two acidic protons and a phosphoryl oxygen (P=O), making them potent hydrogen bond donors and acceptors.[1][2] The presence of multiple -OH groups leads to strong intermolecular hydrogen bonding in the solid state, resulting in a high lattice energy that must be overcome for dissolution to occur.

-

The P-C-P Backbone: This central feature is stable and contributes to the overall polarity.

-

The Bromomethyl Group (-CHBr-): The bromine atom adds to the molecular weight and introduces a degree of polarizability, but its influence is secondary to the dominant phosphonic acid moieties.

Due to its high polarity and extensive hydrogen bonding capability, bromomethylenebis(phosphonic acid) is readily soluble in water.[2][3] Conversely, its solubility in non-polar organic solvents is expected to be extremely low.

The Role of Hydrogen Bonding

Hydrogen bonding is the most critical intermolecular interaction dictating the solubility of phosphonic acids.[1][2] For bromomethylenebis(phosphonic acid) to dissolve in an organic solvent, the solvent molecules must effectively compete with the strong solute-solute hydrogen bonds present in the solid crystal lattice.

-

Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, carboxylic acids) that can act as both hydrogen bond donors and acceptors are more likely to be effective solvents. Aprotic polar solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors via their oxygen or nitrogen atoms and may also exhibit moderate solvating power.[4]

-

Solvent Polarity: A high solvent polarity is a prerequisite but not a guarantee of good solubility. For instance, while acetonitrile is highly polar, its hydrogen bonding capability is weaker than that of an alcohol like methanol, which may result in lower solubility. A study on phenylphosphonic acid found that its solubility did not directly correlate with solvent polarity alone but was strongly influenced by specific interactions like hydrogen bonding.[5]

Expected Solubility Trends

Based on these principles, a qualitative ranking of solubility in different classes of organic solvents can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Polar, protic solvents capable of extensive hydrogen bonding with the phosphonic acid groups.[4] |

| Polar Aprotic (e.g., DMSO, DMF) | Low to Moderate | High polarity and can accept hydrogen bonds, but lack donor capabilities, making them less effective at breaking the solute's crystal lattice. |

| Ketones (e.g., Acetone) | Low | Polar and can accept hydrogen bonds, but generally less effective than alcohols.[4] |

| Ethers (e.g., THF, Diethyl Ether) | Very Low | Lower polarity and weaker hydrogen bond accepting ability. |

| Esters (e.g., Ethyl Acetate) | Very Low | Moderate polarity but limited hydrogen bonding interaction.[5] |

| Halogenated (e.g., Dichloromethane) | Very Low / Insoluble | Low polarity and incapable of significant hydrogen bonding. |

| Hydrocarbons (e.g., Hexane, Toluene) | Insoluble | Non-polar solvents unable to overcome the high lattice energy of the polar solute.[4] |

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The "shake-flask" method is the gold standard for measuring thermodynamic solubility due to its reliability and direct measurement of equilibrium.[6][7]

Overall Experimental Workflow

The process involves achieving a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

Bromomethylenebis(phosphonic acid), high purity

-

Organic solvents, analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-MS/MS or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of bromomethylenebis(phosphonic acid) to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point is 20-50 mg.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended for poorly soluble compounds.[6] The presence of visible solid material at the end of this period confirms that a saturated solution has been achieved.

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to let the undissolved solid settle. Centrifugation at the same temperature can accelerate this step.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable diluent to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of bromomethylenebis(phosphonic acid).

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Analytical Quantification Methods

Due to the lack of a strong chromophore, standard UV-Vis spectroscopy is not suitable for quantification. The high polarity and ionic nature of bisphosphonates also present challenges for traditional analytical techniques.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the sensitivity and selectivity required for accurate quantification, especially at low concentrations.

-

Derivatization: Bisphosphonates are often derivatized to improve their chromatographic behavior and ionization efficiency. Methylation using diazomethane or trimethylsilyl diazomethane is a common and effective strategy that converts the acidic protons to methyl esters, making the molecule less polar and more amenable to reversed-phase chromatography.[6][7][8]

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for analyzing the polar, underivatized compound.

-

Detection: Mass spectrometry, particularly with electrospray ionization (ESI) in negative mode, can detect the deprotonated molecule or its fragments with high specificity.

The development of a robust analytical method, including the creation of a calibration curve with known standards, is a prerequisite for accurate solubility determination.

Safety and Handling

While specific toxicity data for bromomethylenebis(phosphonic acid) is not widely available, related phosphonic acid compounds are known to be irritants and potentially corrosive.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling Precautions: Avoid creating dust. Wash hands thoroughly after handling. In case of contact with skin or eyes, rinse immediately and copiously with water.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

The solubility of bromomethylenebis(phosphonic acid) in organic solvents is a critical parameter that is dictated by its highly polar nature and extensive hydrogen-bonding capacity. While quantitative data is scarce, a theoretical understanding predicts poor solubility in non-polar solvents and moderate solubility in polar, protic solvents like alcohols.

This guide provides a robust, field-proven experimental protocol based on the equilibrium shake-flask method coupled with a sensitive LC-MS/MS analytical technique. By following this methodology, researchers in pharmaceutical development and materials science can reliably determine the solubility of bromomethylenebis(phosphonic acid) in solvents of interest, enabling rational process design, formulation development, and the advancement of new technologies based on this versatile molecule. The systematic collection and publication of such data would be a valuable contribution to the scientific community.

References

-

A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(22), 3421-6. [Link]

-

Lapko, V. N., Miller, J., Sheldon, T., Nachi, R., & Kafonek, C. (2014). Quantitative analysis of bisphosphonates in biological samples. Bioanalysis, 6(21), 2931-2950. [Link]

-

Lapko, V. N., et al. (2014). Quantitative analysis of bisphosphonates in biological samples. PubMed, [Link]

-

Lapko, V. N., et al. (2014). Quantitative Analysis of Bisphosphonates in Biological Samples. Taylor & Francis Online, [Link]

-

enzymecode. (2025). The solubility of phosphoric acid in different solvents. [Link]

-

PubChem. Bromomethylenebis(phosphonic acid). [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Liu, Z., et al. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Fluid Phase Equilibria, 427, 49-54. [Link]

-

Paine, J. B., et al. (2017). The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands. Molecules, 22(8), 1369. [Link]

-

ResearchGate. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. [Link]

-

Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2334-2350. [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link]

-

Beilstein Journals. (2017). Phosphonic acid: preparation and applications. [Link]

Sources

- 1. The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands [mdpi.com]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 4. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aksci.com [aksci.com]

- 10. biosynth.com [biosynth.com]

Unlocking the Therapeutic Promise of Bromomethylenebis(phosphonic Acid): A Technical Guide to its Potential Biological Activity

Foreword: The Untapped Potential of a Unique Bisphosphonate Analog

In the vast landscape of therapeutic agent discovery, the family of bisphosphonates has carved out a significant niche, primarily in the management of bone disorders. These pyrophosphate analogs are renowned for their high affinity for bone mineral and their potent inhibition of osteoclast-mediated bone resorption. While clinically established bisphosphonates, particularly the nitrogen-containing variants, have been extensively studied, a wealth of potential lies within their lesser-known, structurally distinct cousins. This technical guide delves into the compelling, albeit less explored, potential biological activities of one such molecule: bromomethylenebis(phosphonic acid).

This document moves beyond a simple recitation of facts. It is designed as a deep-dive for researchers, medicinal chemists, and drug development professionals, providing a foundational understanding of the compound's chemical nature, its probable mechanisms of action, and robust, field-proven methodologies for its biological evaluation. As we dissect the structure-activity relationships and extrapolate from closely related analogs, a picture emerges of a molecule with dual therapeutic possibilities: as a modulator of bone cell activity and as a potential enzyme inhibitor, particularly targeting the protein tyrosine phosphatase (PTP) family.

Molecular Profile and Classification

Bromomethylenebis(phosphonic acid) is an organophosphorus compound characterized by a central carbon atom bonded to a bromine atom, a hydrogen atom, and two phosphonic acid groups (-PO(OH)₂).[1] Its structure is analogous to the core backbone of all bisphosphonates, the P-C-P moiety, which is critical for its physicochemical properties, including its strong chelation ability with divalent cations like Ca²⁺.[2][3] This affinity is the cornerstone of its bone-targeting potential.

Table 1: Physicochemical Properties of Bromomethylenebis(phosphonic Acid)

| Property | Value | Source |

| Molecular Formula | CH₅BrO₆P₂ | PubChem CID 151721 |

| Molecular Weight | 254.90 g/mol | PubChem CID 151721 |

| Structure | P,P'-(Bromomethylene)bisphosphonic Acid | [4] |

| Classification | Non-Nitrogen-Containing Bisphosphonate Analog | Inferred from structure |

Based on its structure, which lacks a nitrogen atom in the side chain, bromomethylenebis(phosphonic acid) can be categorized with the first-generation, non-nitrogen-containing bisphosphonates (NN-BPs) like clodronate and etidronate.[2][5] This classification provides a crucial framework for postulating its primary mechanism of action in bone biology.

Postulated Biological Activities and Mechanisms of Action

While direct experimental evidence for bromomethylenebis(phosphonic acid) is sparse in publicly accessible literature, we can construct a robust hypothesis of its potential biological activities based on the well-established pharmacology of its structural relatives.

Inhibition of Bone Resorption

The primary and most predictable biological activity of a bisphosphonate is the inhibition of bone resorption. Osteoclasts, the cells responsible for bone breakdown, internalize bisphosphonates that have bound to the bone mineral surface.[2][6]

For NN-BPs, the mechanism of action is intracellular metabolism into non-hydrolyzable analogs of adenosine triphosphate (ATP).[2][5] The phosphonate backbone is incorporated by aminoacyl-tRNA synthetases to form AppCp-type compounds. These molecules accumulate within the osteoclast, interfering with ATP-dependent cellular processes and ultimately inducing apoptosis (programmed cell death).[2][3]

A study on dibromomethylene bisphosphonate (Br₂MBP), a closely related analog, demonstrated that it decreased the number of bone-resorbing cells in culture, providing strong evidence that halogenated methylene bisphosphonates are indeed active in this regard.[4]

Caption: Postulated mechanism of irreversible inhibition of Protein Tyrosine Phosphatases (PTPs).

Experimental Workflows for Biological Characterization

To validate these postulated activities, a systematic experimental approach is required. The following protocols are detailed, field-proven methods for assessing the two primary potential functions of bromomethylenebis(phosphonic acid).

Workflow 1: In Vitro Osteoclast-Mediated Bone Resorption Assay

This assay directly measures the functional consequence of bisphosphonate activity on osteoclasts.

Objective: To determine if bromomethylenebis(phosphonic acid) inhibits the ability of mature osteoclasts to resorb bone.

Principle: Primary osteoclasts are cultured on a mineralized substrate (bone or dentin slices). The ability of the compound to inhibit the formation of resorption pits is quantified.

Materials:

-

Neonatal rat or mouse long bones

-

α-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

1,25-dihydroxyvitamin D₃

-

Bromomethylenebis(phosphonic acid) stock solution

-

Dentin or bone slices (ivory or bovine cortical bone)

-

Toluidine blue stain

-

Reflected light microscope or SEM [7] Step-by-Step Protocol:

-

Osteoclast Isolation: Isolate primary osteoclasts from the long bones of 1-day-old rat pups or mice. Mechanically disaggregate bone marrow and plate the cells in α-MEM with 10% FBS.

-

Cell Culture: Culture cells on dentin slices in a 96-well plate for 2 hours to allow for osteoclast attachment.

-

Compound Treatment: Remove non-adherent cells. Add fresh media containing various concentrations of bromomethylenebis(phosphonic acid) (e.g., from 10⁻⁹ M to 10⁻⁴ M). Include a vehicle control (no compound) and a positive control (e.g., alendronate).

-

Incubation: Incubate for 24-48 hours to allow for bone resorption.

-

Cell Removal: Remove the cells from the slices by sonication in ammonium hydroxide or treatment with bleach.

-

Staining and Visualization: Stain the slices with 1% toluidine blue for 1 minute to visualize resorption pits.

-

Quantification: Using a reflected light microscope, quantify the number of resorption pits per slice and measure the total resorbed area using image analysis software. [7] Data Interpretation: A dose-dependent decrease in the number and/or area of resorption pits compared to the vehicle control indicates inhibitory activity. Calculate the IC₅₀ value, the concentration at which 50% of resorption is inhibited.

Workflow 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

PTP1B is a key negative regulator of insulin and leptin signaling, making it a prime target for diabetes and obesity research. [8] Objective: To determine if bromomethylenebis(phosphonic acid) inhibits the enzymatic activity of PTP1B and to elucidate the mode of inhibition.

Principle: The activity of recombinant PTP1B is measured by monitoring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, absorbs light at 405 nm. [8][9] Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

PTP1B Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol. [8]* Bromomethylenebis(phosphonic acid) stock solution

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Assay Preparation: Prepare serial dilutions of bromomethylenebis(phosphonic acid) in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of each inhibitor dilution. Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL). [8]Incubate for 10-15 minutes at 37°C. This step is crucial for irreversible inhibitors.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 170 µL of pre-warmed pNPP substrate solution (e.g., 4 mM final concentration) to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis:

-

IC₅₀ Determination: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. [10] * Mechanism of Inhibition Studies: To test for irreversibility, perform a "jump dilution" experiment. Pre-incubate a high concentration of the enzyme with the inhibitor, then dilute the mixture significantly (e.g., 100-fold) into the assay with the substrate. If the inhibition is irreversible, the enzyme activity will not recover upon dilution.

-

Caption: Experimental workflow for the PTP1B enzyme inhibition assay.

Future Directions and Concluding Remarks

The successful demonstration of activity in the foundational assays described above would open several avenues for further investigation:

-

Selectivity Profiling: If PTP1B inhibition is confirmed, the compound should be screened against a panel of other PTPs (e.g., SHP-1, SHP-2, CD45) to determine its selectivity profile.

-

Cell-Based Assays: Progressing from biochemical assays, the effect on insulin signaling pathways in relevant cell lines (e.g., hepatocytes, adipocytes) should be investigated.

-

Structural Biology: Co-crystallization of the compound with its target enzyme would provide definitive proof of the binding mode and mechanism of action.

-

In Vivo Studies: Efficacy in animal models of osteoporosis or type 2 diabetes would be the ultimate validation of its therapeutic potential.

References

- Shinoda, H., Adamek, G., Felix, R., Fleisch, H., Schenk, R., & Hagan, P. (1983). Structure-activity Relationships of Various Bisphosphonates.

- Coxon, F. P., Thompson, K., & Rogers, M. J. (2001). Heterocycle-containing bisphosphonates cause apoptosis and inhibit bone resorption by preventing protein prenylation: evidence from structure-activity relationships in J774 macrophages. Journal of Bone and Mineral Research, 16(10), 1738-1746.

- Dunford, J. E., Thompson, K., Coxon, F. P., Luckman, S. P., Hahn, F. M., Poulter, C. D., Ebetino, F. H., & Rogers, M. J. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- Russell, R. G. G., Watts, N. B., Ebetino, F. H., & Rogers, M. J. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Journal of Bone and Mineral Research, 26(12), 2891-2901.

- Ebetino, F. H., Sun, S., Lundy, M. W., & Russell, R. G. G. (2021). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 153, 116132.

- Plotkin, L. I., Weinstein, R. S., Parfitt, A. M., Roberson, P. K., Manolagas, S. C., & Bellido, T. (2002).

- Kumar, S., Bumbaca, D., & Mitchell, P. G. (2004). Covalent inhibition of protein tyrosine phosphatases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-2896.

- Sato, M., Grasser, W., Endo, N., Akins, R., Simmons, H., Thompson, D. D., Golub, E., & Rodan, G. A. (1991). Effects of bisphosphonates on isolated rat osteoclasts as examined by reflected light microscopy. Journal of Bone and Mineral Research, 6(4), 349-357.

-

PubChem. (n.d.). Bromomethylenediphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

- Tautz, L., & Sergienko, E. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510.

- Weinstein, R. S., Jilka, R. L., Parfitt, A. M., & Manolagas, S. C. (1998). Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids.

- Burke, T. R., Jr, Kole, H. K., & Roller, P. P. (1995). Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases. Biochemical Journal, 312(Pt 1), 329–334.

- Sato, M., Grasser, W., Endo, N., Akins, R., Simmons, H., Thompson, D. D., Golub, E., & Rodan, G. A. (1990). Effects of bisphosphonates on isolated Rat osteoclasts as examined by reflected light microscopy. Journal of Bone and Mineral Research, 5(1), 31-40.

- Paudel, P., Park, S. E., Seong, S. H., Jung, H. A., & Choi, J. S. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7(1), 11923.

- Wagner, S., Accorsi, M., & Rademann, J. (2017). Inhibition of PTP1B at various concentrations of 13-Na (A) and 14Na (B).

- Semantic Scholar. (n.d.).

- Drake, M. T., Clarke, B. L., & Khosla, S. (2008). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 83(9), 1032-1045.

- Rogers, M. J., Mönkkönen, J., & Munoz, M. A. (2020). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use.

- Burke, T. R., Jr, Kole, H. K., & Roller, P. P. (1995). Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases. The Biochemical journal, 312 ( Pt 1), 329–334.

- Tonks, N. K. (2017). Targeting Tyrosine Phosphatases: Time to End the Stigma. ACS Chemical Biology, 12(1), 27-38.

- Paudel, P., et al. (2019). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition, 7(5), 1669-1677.

- Kumar, S., et al. (2008). Seleninate in place of phosphate: irreversible inhibition of protein tyrosine phosphatases. Journal of the American Chemical Society, 130(40), 13196–13197.

- FoodChain ID. (n.d.). Unpacking phosphonic acid.

- Dsa, D. S., et al. (2009). Synthesis and Biological Evaluation of Phosphonate Derivatives as Autotaxin (ATX) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3241-3245.

- Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube.

- D'Sa, D. S., et al. (2009). Synthesis and biological evaluation of phosphonate derivatives as autotaxin (ATX) inhibitors. Bioorganic & medicinal chemistry letters, 19(12), 3241–3245.

- Stepanova, K., et al. (2021).

- Coxon, F. P., et al. (2021). Bisphosphonate drugs have actions in the lung and inhibit the mevalonate pathway in alveolar macrophages. eLife, 10, e70248.

- Ebetino, F. H., et al. (2021). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 153, 116132.

- Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 39(4), 1445–1484.

- Coxon, F. P., et al. (2021). Bisphosphonate drugs have actions outside the skeleton and inhibit the mevalonate pathway in alveolar macrophages.

- Fyhrquist, F., et al. (1983). Inhibitor binding assay for angiotensin-converting enzyme. Clinical chemistry, 29(4), 656–660.

- Basak, S., & Das, N. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology, 2089, 41–46.

- Nakamura, H., et al. (2006). Synthesis and biological evaluation of boronic acid containing cis-stilbenes as apoptotic tubulin polymerization inhibitors. ChemMedChem, 1(7), 729–740.

Sources

- 1. Bromomethylenediphosphonate | CHBrO6P2-4 | CID 18949744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Structure-activity relationships of various bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of bisphosphonates on isolated rat osteoclasts as examined by reflected light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to Bromomethylenebis(phosphonic Acid): An Organophosphorus Analog for Targeted Enzyme Inhibition

This guide provides a comprehensive technical overview of bromomethylenebis(phosphonic acid), a compelling organophosphorus compound with significant potential in drug discovery and development. We will delve into its chemical characteristics, a robust synthesis protocol, and its putative mechanism of action as a covalent inhibitor of protein tyrosine phosphatases (PTPs). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this unique molecule.

Introduction: The Promise of Bisphosphonate Analogs in Targeted Therapy

Bisphosphonates are a well-established class of drugs primarily used in the treatment of bone disorders such as osteoporosis and Paget's disease.[1][2] Their chemical structure, characterized by a P-C-P backbone, confers a high affinity for hydroxyapatite, the mineral component of bone, leading to their accumulation in skeletal tissues.[3] Functionally, bisphosphonates are classified into two main categories: non-nitrogenous and nitrogen-containing. Non-nitrogenous bisphosphonates are metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis, while the more potent nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, disrupting protein prenylation and ultimately leading to osteoclast inactivation and apoptosis.[4][5]

Bromomethylenebis(phosphonic acid) (BMBA), with the chemical formula CH₅BrO₆P₂, is a non-nitrogenous bisphosphonate analog. Its structure, featuring a reactive bromomethyl group, suggests a distinct mechanism of action beyond the typical effects of non-nitrogenous bisphosphonates, positioning it as a candidate for targeted covalent inhibition of specific enzymes.

| Property | Value |

| Chemical Formula | CH₅BrO₆P₂ |

| Molecular Weight | 254.8983 g/mol |

| CAS Number | 10596-21-1 |

| Synonyms | P,P'-(Bromomethylene)bisphosphonic Acid, Bromomethanediphosphonic Acid |

Proposed Mechanism of Action: Covalent Inhibition of Protein Tyrosine Phosphatases

While most non-nitrogenous bisphosphonates exert their effects through metabolic poisoning, the chemical structure of BMBA suggests a more targeted mechanism. The presence of an α-bromo substituent on the methylene bridge introduces an electrophilic center, making the molecule a potential covalent inhibitor of enzymes with nucleophilic residues in their active sites.

A compelling hypothesis is that BMBA acts as an irreversible inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins.[1] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.

The proposed mechanism of covalent inhibition of PTPs by BMBA is analogous to that of α-bromobenzylphosphonate (α-BBP), a known PTP inhibitor.[1] The active site of PTPs contains a highly conserved and nucleophilic cysteine residue. It is postulated that the thiolate anion of this cysteine residue attacks the carbon atom bearing the bromine in BMBA in a nucleophilic substitution reaction. This results in the formation of a stable covalent thioether bond between the enzyme and the inhibitor, leading to irreversible inactivation of the phosphatase.

Caption: Proposed mechanism of covalent inhibition of PTPs by BMBA.

Synthesis of Bromomethylenebis(phosphonic Acid): A Step-by-Step Protocol